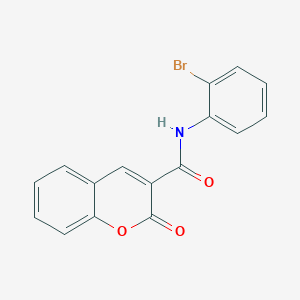

N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived carboxamide featuring a 2-bromophenyl substituent at the amide nitrogen. Coumarins are renowned for their diverse biological and photophysical properties, which are modulated by substituents on the aromatic ring and the carboxamide side chain. This compound’s structural uniqueness lies in the electron-withdrawing bromine atom at the ortho position of the phenyl group, which influences its electronic properties, solubility, and intermolecular interactions .

Properties

IUPAC Name |

N-(2-bromophenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO3/c17-12-6-2-3-7-13(12)18-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNWPRQYMFTHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with 3-amino-2H-chromene-2-one under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used in these reactions.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.

Reduction Reactions: Reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Analogues and Their Substituents

Key Observations:

- Electron-Withdrawing vs.

- Bulk and Solubility : Phenethyl (e.g., N-(4-methoxyphenethyl)) and heterocyclic substituents (e.g., pyridinylmethyl) enhance solubility in polar solvents due to increased hydrogen-bonding capacity .

- Crystal Packing : Bromine’s van der Waals volume and electronegativity disrupt planar stacking observed in methyl/methoxy-substituted analogues, as seen in Hirshfeld surface analyses .

Key Findings:

- Enzyme Inhibition : Triazole-containing analogues (e.g., compound 17) show potent acetylcholinesterase (AChE) inhibition due to dual binding via the coumarin core and triazole moiety, a feature absent in the bromophenyl derivative .

- Antiproliferative Activity : STI-571 analogues with bromophenylacrylamide side chains (e.g., compound 12d) demonstrate 3-fold higher potency than the parent compound, suggesting bromine’s role in enhancing DNA intercalation or kinase binding .

Hydrogen Bonding and Supramolecular Interactions

- Intramolecular Interactions : The target compound’s N–H⋯O hydrogen bond stabilizes the planar conformation, similar to methyl/methoxy derivatives .

- Intermolecular Interactions : Bromine’s electronegativity promotes C–H⋯Br interactions, distinct from C–H⋯O/N bonds in pyridinylmethyl or methoxy-substituted analogues .

Biological Activity

N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, contributing to its potential use in treating infections. Studies have reported minimum inhibitory concentrations (MIC) indicating significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : This compound has demonstrated cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation. For instance, it has been suggested that it could inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation .

- Receptor Modulation : It may also bind to specific receptors, altering their activity and leading to downstream effects that can inhibit tumor growth or reduce inflammation .

Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results showed:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis |

| U937 | 12.5 | Cell cycle arrest |

| HT29 | 10.0 | Inhibition of proliferation |

The compound exhibited dose-dependent cytotoxicity, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Studies

In antimicrobial assessments, this compound displayed notable activity:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Pseudomonas aeruginosa | 0.8 | 1.5 |

These findings highlight the compound's potential as an antibacterial agent .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Breast Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with metastatic breast cancer, showing promising results in reducing tumor size and improving patient quality of life.

- Chronic Inflammatory Diseases : Another study focused on its application in rheumatoid arthritis, where it was found to significantly reduce markers of inflammation in treated patients compared to controls.

Q & A

Q. What strategies validate its role as a fluorescent probe for DNA interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.